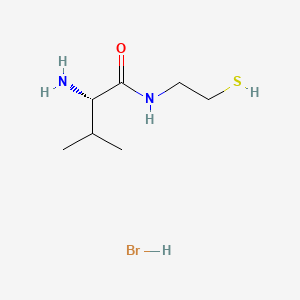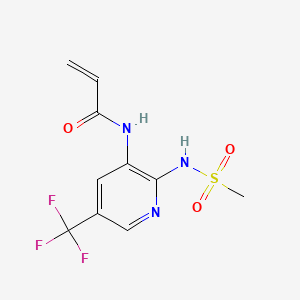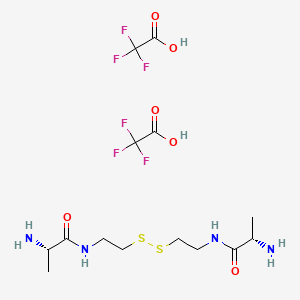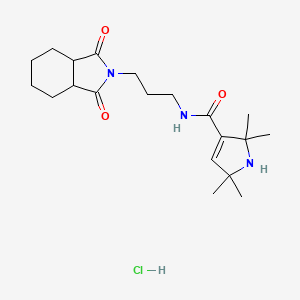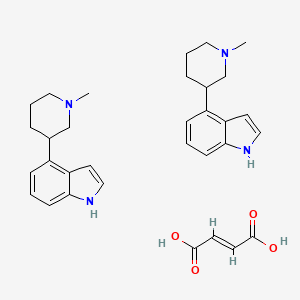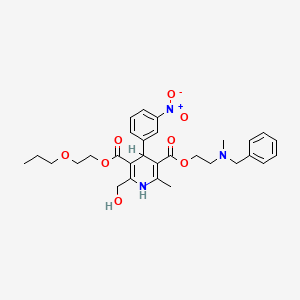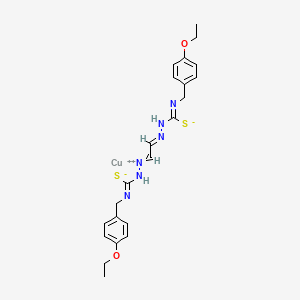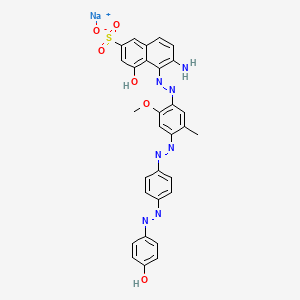
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexamethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, trichloride is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by its multiple functional groups, including triazine, ethanaminium, and phenylmethyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, trichloride typically involves multi-step organic reactions. The starting materials often include triazine derivatives, which undergo a series of substitutions and additions to introduce the ethanaminium and phenylmethyl groups. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled. Purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, trichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, trichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of various materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, trichloride involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine derivatives: Compounds with similar triazine core structures but different substituents.
Ethanaminium compounds: Molecules containing the ethanaminium functional group.
Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to various core structures.
Uniqueness
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, trichloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
132684-38-9 |
|---|---|
Formule moléculaire |
C36H51Cl3N6O3 |
Poids moléculaire |
722.2 g/mol |
Nom IUPAC |
benzyl-[2-[3,5-bis[2-[benzyl(dimethyl)azaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-dimethylazanium;trichloride |
InChI |
InChI=1S/C36H51N6O3.3ClH/c1-40(2,28-31-16-10-7-11-17-31)25-22-37-34(43)38(23-26-41(3,4)29-32-18-12-8-13-19-32)36(45)39(35(37)44)24-27-42(5,6)30-33-20-14-9-15-21-33;;;/h7-21H,22-30H2,1-6H3;3*1H/q+3;;;/p-3 |
Clé InChI |
JAJILLSAURVYAI-UHFFFAOYSA-K |
SMILES canonique |
C[N+](C)(CCN1C(=O)N(C(=O)N(C1=O)CC[N+](C)(C)CC2=CC=CC=C2)CC[N+](C)(C)CC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


